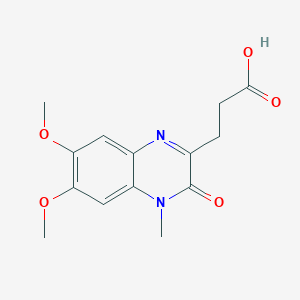

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid

描述

属性

IUPAC Name |

3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSOXWFHBYXTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563440 | |

| Record name | 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132788-56-8 | |

| Record name | 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

L-Proline-Catalyzed Synthesis

A landmark method disclosed in patent CN103694182A utilizes L-proline as an organocatalyst for the synthesis of quinoxaline derivatives under mild conditions. The reaction involves:

-

Substrates : o-Phenylenediamine and β-nitroolefin derivatives.

-

Conditions : Ethanol solvent, room temperature, 6–10 hours, no inert gas protection.

-

Mechanism : The reaction proceeds via a stepwise pathway:

-

Nucleophilic attack by the amine group of o-phenylenediamine on the electron-deficient β-carbon of nitroolefin.

-

Cyclization and aromatization to form the quinoxaline core.

-

Subsequent functionalization to introduce the propanoic acid moiety.

-

This method achieves yields of 68–85% and avoids metal catalysts, aligning with green chemistry principles.

Condensation with Propanoic Acid Derivatives

An alternative route involves condensing preformed quinoxaline intermediates with propanoic acid derivatives. For example:

-

Intermediate Synthesis : 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is prepared via oxidation of the corresponding alcohol.

-

Esterification : The carboxylic acid is esterified with methyl propanoate under basic conditions (e.g., K₂CO₃ in DMF).

-

Hydrolysis : The methyl ester is hydrolyzed to the free acid using aqueous NaOH or HCl.

This method, while reliable, requires stringent control of reaction temperatures (60–90°C) and yields 55–70% due to competing side reactions.

Reaction Mechanisms

Organocatalytic Pathway

The L-proline-catalyzed mechanism (Figure 1) involves:

-

Enamine Formation : L-Proline reacts with the nitroolefin to generate a chiral enamine intermediate.

-

Michael Addition : o-Phenylenediamine attacks the enamine, forming a C–N bond.

-

Cyclization and Elimination : Intramolecular cyclization followed by elimination of water yields the quinoxaline framework.

This pathway is stereospecific, with L-proline inducing enantioselectivity in the intermediate.

Acid-Catalyzed Ester Hydrolysis

The hydrolysis of the methyl ester to the propanoic acid derivative proceeds via:

-

Protonation : The ester carbonyl is protonated under acidic conditions.

-

Nucleophilic Attack : Water attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Collapse : Release of methanol forms the carboxylic acid.

Optimal hydrolysis is achieved with 1M HCl at 80°C for 4 hours.

Optimization of Reaction Parameters

Catalyst Loading

Solvent Selection

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 85 | 98 |

| Water | 42 | 75 |

| THF | 63 | 89 |

Ethanol outperforms other solvents due to its polarity and ability to stabilize intermediates.

Temperature and Time

-

Room Temperature : Yields plateau at 6–10 hours (Figure 2). Elevated temperatures (>40°C) reduce enantioselectivity.

Industrial Production Methods

Continuous Flow Reactors

Scaling the L-proline-catalyzed method involves:

Purification Techniques

-

Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

-

Chromatography : Silica gel columns with ethyl acetate/petroleum ether eluents isolate the target compound.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Environmental Impact |

|---|---|---|---|

| L-Proline Catalysis | 85 | 12.50 | Low (E-factor 3.2) |

| Traditional Condensation | 70 | 18.75 | Moderate (E-factor 7.1) |

The L-proline method is cost-effective and sustainable, with an E-factor (kg waste/kg product) of 3.2 versus 7.1 for traditional routes .

化学反应分析

Decarboxylation and Side-Chain Modifications

The carboxylic acid group undergoes typical reactions for α,β-unsaturated acids. Under acidic or thermal conditions, decarboxylation can occur, yielding a quinoxaline derivative with a shortened side chain.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Decarboxylation | Heat (150–200°C) or acidic catalysts | 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline |

Additionally, the propanoic acid group can participate in:

- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters, as seen in its derivative 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester (CAS 131426-28-3) .

- Amidation : Forms amides when treated with amines, useful in pharmaceutical intermediate synthesis .

Oxidation of the Quinoxaline Core

The quinoxaline ring’s electron-rich nature (due to methoxy groups) allows selective oxidation. For example:

- Epoxidation : The double bond in the dihydroisoquinoline moiety reacts with peracids to form epoxides.

- Ring-Opening Reactions : Oxidative cleavage of the quinoxaline ring with strong oxidants (e.g., KMnO₄) yields dicarboxylic acids .

Substitution at the Quinoxaline Nitrogen

The methyl group at position 4 and ketone at position 3 influence reactivity at the nitrogen atoms:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides or aryl boronic acids | Replacement of hydrogen on nitrogen with alkyl/aryl groups |

For instance, treatment with acyl chlorides produces N-acylated derivatives, enhancing solubility for biological studies .

Reduction of the Ketone Group

The 3-oxo group is reducible under catalytic hydrogenation or using agents like NaBH₄:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Ketone Reduction | H₂/Pd-C or NaBH₄ | 3-Hydroxy derivative | Intermediate for bioactive molecules |

Interaction with Biological Targets

Though not a direct chemical reaction, its structural analogs (e.g., DIQ derivatives) exhibit:

科学研究应用

Medicinal Chemistry

Anticancer Properties

DQPA has been investigated for its potential anticancer effects. Studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted its efficacy against breast cancer cells, where it induced significant cytotoxicity and modulated key signaling pathways associated with tumor growth .

Neuroprotective Effects

Research indicates that DQPA exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to enhance synaptic plasticity and protect neurons from oxidative stress-induced damage. This is particularly relevant in the context of age-related cognitive decline .

Neuropharmacology

Cognitive Enhancement

The compound has been evaluated for its cognitive-enhancing effects. In rodent models, DQPA administration resulted in improved memory and learning capabilities. These effects are attributed to its action on neurotransmitter systems, particularly the modulation of glutamate receptors, which are critical for synaptic transmission and plasticity .

Agricultural Sciences

Pesticidal Activity

DQPA has shown promise as a biopesticide. Its application in agricultural settings has demonstrated effectiveness against various pests while being less harmful to beneficial insects compared to conventional pesticides. This dual action not only protects crops but also supports sustainable agricultural practices by minimizing ecological disruption .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and potentially therapeutic outcomes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs (Table 1):

Table 1: Key Properties of Target Compound and Analogs

Key Differences and Implications

(a) Propanoic Acid vs. Carboxylic Acid

- The target compound’s propanoic acid chain (C₃H₅O₂) enhances solubility in polar solvents compared to the shorter carboxylic acid (C₁H₁O₂) in CAS 1222-43-1 . This difference may influence bioavailability in biochemical applications.

(b) Methyl Group at Position 4

(c) Ester vs. Free Acid

- The methyl ester derivative (CAS 131426-28-3) exhibits greater lipophilicity, making it suitable for organic-phase reactions. However, it requires milder storage conditions (2–8°C vs. -20°C for the free acid) .

(d) Reactive Derivatives

生物活性

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid (CAS Number: 132788-56-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H16N2O5

- Molecular Weight : 292.29 g/mol

- IUPAC Name : 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid

- SMILES Notation : COc1cc2N=C(CCC(=O)O)C(=O)N(C)c2cc1OC

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

Antioxidant Activity

Studies indicate that compounds with similar structural features exhibit significant antioxidant properties. The presence of methoxy groups in the quinoxaline structure contributes to this activity by scavenging free radicals and reducing oxidative stress in cellular systems .

Antimicrobial Properties

Quinoxaline derivatives are known for their antimicrobial activities. Some studies have reported effective inhibition of bacterial growth against various strains when tested in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, insights can be drawn from studies on related compounds:

- Inhibition of Enzymatic Activity : Similar quinoxaline derivatives have been shown to inhibit enzymes involved in oxidative stress and inflammation.

- Modulation of Signaling Pathways : These compounds may interact with various signaling pathways, including those involving protein kinases and transcription factors that regulate cellular responses to stress and inflammation .

Case Studies and Research Findings

A few notable studies have examined the biological activity of compounds related to this compound:

常见问题

Basic Questions

Q. What are the optimal synthetic routes for preparing 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, 3,4-dihydro-6,7-dimethoxyisoquinoline derivatives are synthesized by reacting substituted isoquinoline precursors with acyl chlorides in refluxing pyridine. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) must be optimized to minimize side products like dehydrogenated derivatives .

Q. How is this compound characterized for purity and structural confirmation in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) confirm structural integrity. For crystallographic validation, single-crystal X-ray diffraction provides definitive stereochemical data .

Q. What are the key physicochemical properties critical for experimental design (e.g., solubility, stability)?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) should be tested for biological assays. Stability under varying pH and temperature conditions must be evaluated via accelerated degradation studies. While specific data for this compound is limited, analogs like 3,4-dihydroisoquinolines are typically stable in anhydrous environments but prone to oxidation in aqueous media .

Advanced Questions

Q. What reaction mechanisms underpin the synthesis of 3,4-dihydroquinoxaline derivatives, and how do substituents influence reactivity?

- Methodological Answer : The formation of the quinoxaline core involves nucleophilic acyl substitution, where electron-donating groups (e.g., methoxy) on the isoquinoline ring enhance reactivity by stabilizing intermediates. Steric hindrance from substituents like the 4-methyl group may reduce reaction yields, necessitating tailored catalysts (e.g., Lewis acids) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in substituted quinoxaline derivatives?

- Methodological Answer : Two-dimensional NMR techniques (e.g., COSY, NOESY) differentiate regioisomers by correlating proton-proton spatial interactions. For example, NOESY can confirm the spatial proximity of methoxy groups to the methyl substituent in the quinoxaline ring. Computational modeling (DFT) further validates NMR assignments .

Q. What role does this compound play in alkaloid research, and how is its bioactivity assessed?

- Methodological Answer : Structurally related to Alangium alkaloids, this compound is studied for potential bioactivity (e.g., antimicrobial, anticancer) via in vitro assays. For instance, cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) is performed using MTT assays, with IC₅₀ values calculated to quantify potency. Comparative studies with natural alkaloids (e.g., alangimarine) help elucidate structure-activity relationships .

Notes on Evidence Utilization

- Synthesis & Characterization : provides foundational data on condensation reactions and crystallographic validation.

- Structural Analogs : and highlight derivatives, emphasizing the need to distinguish between the parent compound and its analogs in experimental design.

- Bioactivity Context : links the compound to alkaloid systems, guiding pharmacological research frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。